![molecular formula C24H27N3O3 B2824418 N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946321-83-1](/img/structure/B2824418.png)
N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as MPPB, is a chemical compound that has been extensively researched for its potential use in various scientific applications. MPPB is a pyridazine derivative that is known for its unique pharmacological properties, which make it an excellent candidate for use in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Chemical Properties
Antimicrobial, Anticancer, and Antileishmanial Activities : A study by Sirajuddin et al. (2015) elucidated the structure of a similar compound through spectral techniques and assessed its biological activities. It demonstrated significant antimicrobial, anticancer, and antileishmanial activities. Moreover, the compound showed good inhibitory activity against urease enzyme and interacted with SS-DNA, suggesting its potential in designing antimicrobial and anticancer therapies (Sirajuddin et al., 2015).
Antinociceptive Activity : Another study focused on derivatives of 3(2H)‐Pyridazinone for their antinociceptive properties. The research found that several synthesized compounds were more potent than aspirin, highlighting the chemical scaffold's potential in developing new pain management therapies (Doğruer et al., 2000).
Electrocatalytic Applications : A mesoporous nitrogen-doped carbon derived from an ionic liquid containing similar structural motifs was found to be a highly effective catalyst for the electrochemical synthesis of hydrogen peroxide. This highlights the potential of structurally related compounds in sustainable chemical synthesis and industrial applications (Fellinger et al., 2012).
Lipoxygenase Inhibition for Anti-inflammatory Therapies : Research by Aziz‐ur‐Rehman et al. (2016) on derivatives of butanamide, including those with methoxyphenyl groups, showed moderately good activities against the lipoxygenase enzyme. This suggests their potential use in developing anti-inflammatory drugs (Aziz‐ur‐Rehman et al., 2016).
Anticonvulsant Activity : Kamiński et al. (2015) synthesized a library of compounds including pyrrolidinyl butanamides, demonstrating broad anticonvulsant activity across several preclinical models. This suggests the potential of these compounds in developing treatments for epilepsy (Kamiński et al., 2015).
Eigenschaften
IUPAC Name |
4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-16-14-17(2)24(18(3)15-16)25-22(28)6-5-13-27-23(29)12-11-21(26-27)19-7-9-20(30-4)10-8-19/h7-12,14-15H,5-6,13H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXMLFAJQLPHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.